

# An In-depth Technical Guide to Buquinolate as a Coccidiostat in Poultry

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, Scientists, and Drug Development Professionals

#### Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The disease leads to impaired growth, poor feed conversion, and increased mortality.[1][2] For decades, control has relied heavily on the prophylactic use of in-feed anticoccidial drugs. **Buquinolate**, a synthetic quinolone derivative, emerged as a broad-spectrum coccidiostat with significant efficacy against various pathogenic Eimeria species in chickens.[3][4][5] This technical guide provides a comprehensive overview of **buquinolate**, focusing on its mechanism of action, efficacy, resistance profile, and the experimental protocols used for its evaluation.

## **Core Properties of Buquinolate**

- Chemical Class: Quinolone. Specifically, it is classified as a hydroquinolone, containing a
  hydrogenated quinoline with a ketone group.[4]
- Mechanism of Action: **Buquinolate** targets the parasite's cellular respiration process.
- Spectrum of Activity: It demonstrates broad-spectrum activity against multiple species of poultry coccidia, including E. tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati.[5][6][7]



• Primary Effect: Coccidiostatic. It arrests the development of the sporozoite stage of the Eimeria life cycle but does not outright kill the parasite.[5]

#### **Mechanism of Action**

**Buquinolate**, like other quinolone coccidiostats, exerts its effect by disrupting the parasite's energy metabolism. The primary target is the mitochondrial electron transport chain (ETC), a critical pathway for ATP synthesis.

The drug specifically inhibits the transfer of electrons within the ETC, blocking parasite respiration.[8] The precise site of action has been identified as a point beyond coenzyme Q and near cytochrome b (a component of Complex III).[8] This blockage prevents the parasite from generating sufficient energy for development, effectively arresting the life cycle at the sporozoite stage.[3]





Figure 1: Mechanism of Action of Buquinolate

Click to download full resolution via product page

Figure 1: Mechanism of Action of **Buquinolate** 



## **Efficacy and Performance Data**

Numerous battery and floor-pen trials have demonstrated the efficacy of **buquinolate** in controlling coccidiosis. It consistently improves key performance indicators in challenged birds compared to unmedicated controls.

#### **Performance in Broilers**

Studies show that birds receiving **buquinolate** maintain significantly better weight gain and feed conversion ratios under coccidial challenge.[6] In a trial involving a heavy inoculation of six Eimeria species, birds medicated with **buquinolate** gained 86% as much as uninoculated controls, whereas inoculated, unmedicated controls lost weight.[6] Mortality was also dramatically reduced from 68% in the control group to 0% in the **buquinolate**-medicated group. [6]

Table 1: Summary of Efficacy Data from a Mixed-Species Challenge Trial

| Treatment Group                          | Average Weight Gain (% of Uninoculated Control) | Feed Conversion | Mortality (%) |
|------------------------------------------|-------------------------------------------------|-----------------|---------------|
| Uninoculated,<br>Unmedicated             | 100%                                            | Normal          | 0%            |
| Inoculated,<br>Unmedicated               | Weight Loss                                     | Poor            | 68%           |
| Inoculated + Buquinolate                 | 86%                                             | Normal          | 0%            |
| Inoculated + Nicarbazin                  | 85%                                             | Normal          | 0%            |
| Inoculated +<br>Amprolium/Ethopabat<br>e | 45%                                             | Poor            | 0%            |

Source: Adapted from Brewer & Reid, 1967.[6]



## **Oocyst Production and Latent Infections**

While effective at preventing clinical signs, **buquinolate** does not completely eliminate the parasite.[3][5] Its static action on sporozoites means that some parasites can persist, leading to oocyst shedding, albeit at significantly reduced levels.[9] One study demonstrated that at concentrations of 0.00825% and 0.011%, **buquinolate** reduced oocyst production by 85% and 90%, respectively, compared to controls.[9] This incomplete clearance can also result in "latent" infections, where clinical signs of coccidiosis appear after the drug is withdrawn from the feed. [6]

Table 2: Effect of **Buquinolate** on E. tenella Oocyst Production (Days 6-10 Post-Inoculation)

| Treatment Group    | Concentration in Feed | Average Oocysts<br>per Bird | Percent Reduction |
|--------------------|-----------------------|-----------------------------|-------------------|
| Inoculated Control | -                     | 19,000,000                  | -                 |
| Buquinolate        | 0.00825%              | 2,900,000                   | 84.7%             |
| Buquinolate        | 0.011%                | 1,900,000                   | 90.0%             |

Source: Adapted from Leathern & Engle, 1970.[9]

# Pharmacokinetics and Safety Pharmacokinetics

Detailed pharmacokinetic data for **buquinolate** in poultry is not widely available in published literature. As a class, quinolones are known to be virtually insoluble in water, which limits their absorption from the gastrointestinal tract.[3] This poor absorption results in very low tissue residues, with the highest concentrations typically found in the liver.[3]

### **Safety and Toxicity**

**Buquinolate** has demonstrated a high margin of safety in poultry. Studies have shown no adverse effects on growth, feed intake, or organ health in chickens, turkeys, and other small animals even at elevated doses administered over extended periods.[10] Continuous medication of laying hens with **buquinolate** did not negatively impact egg production.[11]



## **Drug Resistance**

The most significant limitation of **buquinolate** and other quinolone coccidiostats is the rapid development of drug resistance.[3][8]

- Speed of Development: Resistance can emerge after a single experimental passage of Eimeria in medicated birds.[12][13] This suggests that resistance may result from a single gene mutation.[8]
- Cross-Resistance: Strains of Eimeria resistant to **buquinolate** often show cross-resistance to other quinolones, such as methyl benzoquate and decoquinate.[12][13]
- Stability: Once developed, resistance to quinolones has been shown to be a stable trait, persisting even when the parasite is propagated in the absence of the drug.[14]

The high potential for resistance development has limited the long-term viability and commercial use of **buquinolate** in intensive poultry production.[3][5]





Figure 2: Logical Flow of Resistance Development

Click to download full resolution via product page

Figure 2: Logical Flow of Resistance Development

## **Experimental Protocols**

Standardized protocols are essential for evaluating the efficacy of anticoccidial agents like **buquinolate**. Below are outlines for key experimental designs.

# Protocol: Anticoccidial Sensitivity Test (AST) in Battery Cages

This protocol is designed to assess the efficacy of a coccidiostat against a specific Eimeria challenge in a controlled environment.

Animals & Housing:



- Day-old, coccidia-free broiler chicks (e.g., White Rock, Cobb500) are sourced from a clean stock.[6][15]
- Birds are housed in wire-floored battery cages to prevent exogenous infection from litter.
   Cages are maintained in a temperature-controlled facility.
- Feed and water are provided ad libitum.
- Experimental Groups:
  - A minimum of five groups are typically used:
    - Group 1: Uninoculated, Unmedicated Control (UUC)
    - Group 2: Inoculated, Unmedicated Control (IUC)
    - Group 3: Inoculated, Medicated (Buquinolate Test Dose 1)
    - Group 4: Inoculated, Medicated (Buquinolate Test Dose 2)
    - Group 5: Inoculated, Medicated (Reference Coccidiostat)
- Diet & Medication:
  - A standard, unmedicated basal starter ration is used.
  - Buquinolate is incorporated into the feed for the medicated groups at specified concentrations (e.g., 0.00825%, 0.011%).[9]
  - Medicated feed is typically provided from 2 days before inoculation until the end of the trial (e.g., 7-10 days post-inoculation).[15]
- Infection/Challenge:
  - At approximately 14 days of age, birds in the inoculated groups receive a defined oral dose of sporulated Eimeria oocysts (e.g., a mixed culture of 50,000 E. necatrix, 50,000 E. tenella, 100,000 E. maxima, etc.).[7] The inoculum is administered directly into the crop via gavage.[16]

### Foundational & Exploratory





- Data Collection & Analysis:
  - Performance: Body weight gain and feed consumption are measured for the period postinoculation (e.g., days 0-7). Feed Conversion Ratio (FCR) is calculated.[16]
  - Mortality: Recorded daily.
  - Lesion Scoring: At 6-7 days post-inoculation, a subset of birds from each group is euthanized. Intestinal tracts are examined, and coccidial lesions are scored on a 0-4 scale (Johnson and Reid method), where 0 is normal and 4 is most severe.[16][17]
  - Oocyst Counts: Fecal samples are collected from each cage for several days post-inoculation (e.g., days 5-10). Oocysts per gram (OPG) are quantified using a modified McMaster counting chamber technique.[16][18]
  - Anticoccidial Index (ACI): An overall efficacy score can be calculated using the formula:
     ACI = (% Survival + % Relative Weight Gain) (Lesion Index + Oocyst Index). An ACI
     >180 typically indicates high sensitivity.[17]





Figure 3: General Workflow for a Battery Cage Efficacy Trial

Click to download full resolution via product page

Figure 3: General Workflow for a Battery Cage Efficacy Trial



### Conclusion

**Buquinolate** is a broad-spectrum quinolone coccidiostat with a well-defined mechanism of action targeting the mitochondrial electron transport chain of Eimeria. Efficacy studies have clearly demonstrated its ability to prevent the clinical signs of coccidiosis and reduce performance losses in poultry. However, its primary utility is severely hampered by the rapid and stable development of drug-resistant parasite populations. For drug development professionals, the story of **buquinolate** serves as a critical case study on the importance of considering resistance mechanisms and the need for sustainable control strategies that go beyond singular chemical interventions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effects of Six Natural Compounds and Their Derivatives on the Control of Coccidiosis in Chickens PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buquinolate, a new broad spectrum coccidiostat. | Semantic Scholar [semanticscholar.org]
- 3. ROLE OF COCCIDIOSTATS IN POULTRY Pashudhan Praharee | Pet Care Blog [pashudhanpraharee.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety of buquinolate in poultry and small animals PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of continuous buquinolate medication of laying chickens PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. Eimeria tenella in chickens: development of resistance to quinolone anticoccidial drugs -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eimeria tenella in chickens: development of resistance to quinolone anticoccidial drugs |
   Parasitology | Cambridge Core [cambridge.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. thescipub.com [thescipub.com]
- 17. veterinaryworld.org [veterinaryworld.org]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Buquinolate as a Coccidiostat in Poultry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668063#buquinolate-as-a-coccidiostat-in-poultry]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com